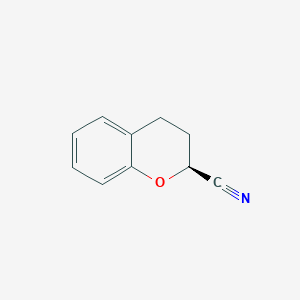

(S)-Chroman-2-carbonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H9NO |

|---|---|

Molekulargewicht |

159.18 g/mol |

IUPAC-Name |

(2S)-3,4-dihydro-2H-chromene-2-carbonitrile |

InChI |

InChI=1S/C10H9NO/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9H,5-6H2/t9-/m0/s1 |

InChI-Schlüssel |

PSODBWOLLYALSQ-VIFPVBQESA-N |

Isomerische SMILES |

C1CC2=CC=CC=C2O[C@@H]1C#N |

Kanonische SMILES |

C1CC2=CC=CC=C2OC1C#N |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for S Chroman 2 Carbonitrile and Its Enantiomers

Asymmetric Synthesis Strategies

The synthesis of enantiomerically pure chromans is dominated by asymmetric strategies that can be broadly categorized into catalytic enantioselective reactions and biocatalytic methods. These approaches aim to construct the chiral center at the C2 position with high fidelity.

Catalytic Enantioselective Approaches

Catalytic methods, utilizing either transition metals or small organic molecules (organocatalysts), are powerful tools for the enantioselective synthesis of chiral chromans. These reactions often proceed through intramolecular cyclization or intermolecular cycloaddition pathways.

Transition metal catalysis offers a robust platform for constructing chiral chroman rings with high enantioselectivity. rsc.org Palladium and copper are among the most extensively studied metals for these transformations.

A prominent strategy involves the Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) of phenol (B47542) allyl carbonates. acs.orgnih.gov This intramolecular reaction efficiently constructs the allylic C-O bond to form the chroman ring in a single step, achieving enantiomeric excesses (ee) of up to 98%. acs.orgnih.gov The reaction proceeds via the formation of a π-allyl palladium intermediate, which is then attacked intramolecularly by the phenol nucleophile. acs.org Copper-catalyzed reactions have also been successfully employed. For instance, the desymmetrization of 1,3-diol derivatives through a copper-catalyzed intramolecular C-O coupling provides access to chiral chromans bearing a tertiary or quaternary stereocenter at the C3 position. rsc.org Another approach is the copper-catalyzed intramolecular phenolic O-H bond insertion of α-diazo esters, which yields chiral chroman-2-carboxylates. rsc.org

| Catalyst System | Substrate Type | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Pd(0)/Chiral Ligand | Phenol Allyl Carbonates | Chiral Chromans | High | Up to 98% | acs.orgnih.govacs.org |

| Cu(I)/Chiral Ligand | 1,3-Diol Derivatives | 3-Substituted Chromans | High | Good to Excellent | rsc.org |

| Cu(I)/Chiral Ligand | α-Diazo Esters | Chroman-2-carboxylates | Good | High | rsc.org |

| Pd(II)/Phosphoramidite | Allylic Substrates | Chiral Chromans | High | High | acs.org |

Organocatalysis has emerged as a powerful alternative to metal-based systems, offering mild reaction conditions and unique reactivity. mdpi.com Chiral chromans can be synthesized with excellent stereocontrol using bifunctional organocatalysts such as those derived from squaramide or thiourea (B124793). rsc.orgnih.gov

A common and effective strategy is the domino oxa-Michael-Michael reaction. nih.gov For example, the reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins, catalyzed by a quinine-derived squaramide, produces polysubstituted chiral chromans with up to 99% ee and excellent diastereoselectivity (>20:1 dr). rsc.orgnih.gov This method allows for the construction of three contiguous stereogenic centers in a single operation. nih.gov Another powerful approach is the cascade reaction between unbiased α,β,γ,δ-unsaturated enals and ortho-hydroxyphenyl-substituted para-quinone methides, catalyzed by a chiral secondary amine. rsc.org This double 1,6-addition strategy yields complex chiral chromans with high diastereoselectivity and enantioselectivity (up to >99% ee). rsc.org

| Catalyst Type | Reaction Type | Substrates | Yield (%) | Stereoselectivity | Reference |

| Quinine-derived Squaramide | Oxa-Michael-Nitro-Michael | 2-Hydroxynitrostyrenes + β-nitroolefins | Up to 82% | Up to 99% ee, >20:1 dr | rsc.orgnih.gov |

| Jørgensen-Hayashi Catalyst | Double 1,6-Addition | 2,4-Dienals + para-Quinone Methides | Up to 96% | >20:1 dr, >99% ee | rsc.org |

| Bifunctional Thiourea | Aza-Michael/Michael Addition | Benzotriazoles + Nitroolefin enoates | Up to 91% | Up to 96% ee, 96:4 dr | acs.org |

The high degree of stereocontrol in these catalytic reactions is a direct result of the well-organized transition states facilitated by the chiral catalysts.

In the Pd-catalyzed Asymmetric Allylic Alkylation (AAA), the reaction proceeds through two diastereomeric π-allyl palladium intermediates that are in rapid equilibrium. acs.orgnih.gov The enantioselectivity arises from the differential rates of cyclization of these two intermediates. The reaction operates under Curtin-Hammett conditions, where the final product ratio is determined by the difference in the free energies of the respective cyclization transition states, not the ground-state populations of the diastereomeric intermediates. acs.orgnih.gov

For organocatalytic reactions, bifunctional catalysts play a crucial role. In the squaramide-catalyzed domino reaction, the catalyst is believed to activate both the nucleophile (2-hydroxynitrostyrene) and the electrophile (nitroolefin) simultaneously through hydrogen bonding. acs.org The squaramide moiety's hydrogen bond donors activate the nitro group of the electrophile, while a basic site on the catalyst (e.g., the quinuclidine (B89598) nitrogen in quinine-derived catalysts) deprotonates the phenolic hydroxyl group of the nucleophile. acs.orgresearchgate.net This dual activation within a chiral scaffold orients the reactants precisely, leading to the observed high stereoselectivity. acs.orgresearchgate.net DFT calculations have been used to model these transition states and rationalize the observed absolute configurations of the products. researchgate.net

Organocatalytic Asymmetric Transformations Leading to Chiral Chromans

Biocatalytic Resolution and Enantioselective Biotransformations

Biocatalysis provides a highly selective and environmentally benign route to enantiopure compounds. For the synthesis of (S)-Chroman-2-carbonitrile, a key strategy involves the resolution of its immediate precursor, chroman-2-carboxylic acid.

Enzymatic kinetic resolution of racemic esters of chroman-2-carboxylic acid is a highly effective method for obtaining the desired (S)-enantiomer. rsc.org A notable example is the resolution of racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC), a close analog of the non-fluorinated precursor. rsc.org

In this process, two distinct esterases isolated from Geobacillus thermocatenulatus, named EstS and EstR, are used sequentially. rsc.orgrsc.org The enzyme EstS selectively hydrolyzes the (S)-ester from the racemic mixture, yielding (S)-6-fluoro-chroman-2-carboxylic acid ((S)-FCCA) with an enantiomeric excess greater than 99%. rsc.orgx-mol.com The unreacted (R)-ester can then be hydrolyzed by the second enzyme, EstR, to produce (R)-FCCA with high ee (95-96%). rsc.org An innovative "sequential biphasic batch resolution" using immobilized cells has been developed to enhance productivity. rsc.orgrsc.org This method allows for the production of both enantiomers with high purity and a total mole yield of 93.5% over ten batches. rsc.org This enzymatic approach represents a significant improvement over chemical resolution methods, which are often complex and lower-yielding. rsc.orgx-mol.com

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Molar Yield (total) | Reference |

| EstS (G. thermocatenulatus) | Racemic Methyl 6-fluoro-chroman-2-carboxylate | (S)-6-fluoro-chroman-2-carboxylic acid | >99% | 93.5% | rsc.orgrsc.org |

| EstR (G. thermocatenulatus) | Racemic Methyl 6-fluoro-chroman-2-carboxylate | (R)-6-fluoro-chroman-2-carboxylic acid | 95-96% | 93.5% | rsc.orgrsc.org |

Substrate Specificity and Enantioselectivity in Biocatalytic Systems

For instance, research into the synthesis of the pregabalin (B1679071) precursor, (S)-3-cyano-5-methylhexanoic acid, has led to the engineering of a chimeric nitrilase, BaNITM0, which demonstrated high activity towards isobutylsuccinonitrile (IBSN). nih.gov However, this initial enzyme also produced an unwanted amide by-product. nih.gov Through targeted protein engineering, a variant, BaNITM2 (V82L/M127I/C237S), was developed. nih.gov This new variant exhibited a remarkable 5.4-fold increase in enzyme activity, a significant reduction in amide by-product formation (from 15.8% to 1.9%), and a substantial improvement in enantioselectivity (E = 515). nih.gov

The enhanced performance of BaNITM2 is attributed to specific mutations. The M127I and C237S mutations were found to restrict the movement of a key residue (E66) in the catalytic triad, which in turn decreased the formation of the amide. nih.gov The V82L mutation played a crucial role in remodeling the substrate-binding pocket, leading to improved stereoselectivity. nih.gov This engineered biocatalyst successfully facilitated the enantio- and regio-selective hydrolysis of IBSN at a high concentration (150 g/L), yielding (S)-CMHA with an enantiomeric excess greater than 99.0% and a conversion rate of 45.9%. nih.gov

Similarly, biocatalytic cascades combining ene-reductases (EReds) and imine reductases/reductive aminases (IReds/RedAms) have been developed for the synthesis of chiral amines with two stereocenters from α,β-unsaturated ketones. nih.govacs.org These one-pot systems can produce all four possible stereoisomers of the amine products with high chemical purity and stereoselectivity. nih.gov

Chiral Pool-Based Syntheses of this compound Precursors

In the context of chroman synthesis, chiral pool-based approaches have been instrumental. For example, the synthesis of the vitamin E core, a chroman derivative, has been achieved enantioselectively. nih.gov This highlights the utility of starting from a chiral precursor to build the desired chroman scaffold. While direct examples for this compound were not prevalent in the search results, the principle of using chiral precursors is a well-established strategy in the synthesis of related chiral chromans. nih.govmdpi.com The synthesis of complex natural products like Taxol and the anti-influenza drug Oseltamivir have successfully employed chiral pool synthesis, demonstrating its power and versatility. numberanalytics.com

The selection of a suitable chiral precursor is critical and depends on the target molecule's structure. For chroman-2-carbonitrile (B3043648), a precursor could potentially be derived from a chiral amino acid or a sugar, which possesses the necessary stereocenter that can be elaborated into the final chroman structure. The use of metal-ion-promoted autocatalytic Strecker reactions has also been proposed as a method to generate a chiral pool of amino acid precursors for prebiotic peptide and protein synthesis. astrobiology.com

Multi-Component and Cascade Reactions for Chroman-2-carbonitrile Scaffold Construction

Multi-component reactions (MCRs) and cascade reactions offer an efficient and atom-economical approach to constructing complex molecular scaffolds like the chroman ring system. academie-sciences.frresearchgate.net These reactions combine multiple starting materials in a single pot to form the final product, often generating several new bonds and stereocenters in a controlled manner. ub.edu

One notable example is the synthesis of 2-amino-4H-chromene derivatives through a multi-component assembly of salicylaldehydes, malononitrile (B47326), and cyanoacetamides. academie-sciences.fr This reaction proceeds under 'on-water' conditions catalyzed by sodium hydroxide, leading to high yields of the desired chromene products. academie-sciences.fr The mechanism involves an initial Knoevenagel condensation between malononitrile and salicylaldehyde (B1680747) to form benzylidenemalononitrile, which then undergoes further reactions to construct the chromene scaffold. academie-sciences.fr

The development of cascade reactions is a significant area of research, providing access to complex architectures from simple starting materials. researchgate.net These reactions can be designed to be highly stereoselective, making them particularly valuable for the synthesis of chiral molecules. ub.edu

Visible Light Photoredox Catalysis in [3+2] Cycloadditions to Form Chromeno-carbonitrile Derivatives

Visible light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds under mild conditions. nih.govchemrxiv.orgacs.orgchemrxiv.org This methodology has been successfully applied to the synthesis of cyclopenta[b]chromeno-carbonitrile derivatives through a [3+2] cycloaddition reaction. nih.govchemrxiv.orgacs.orgchemrxiv.org

In this approach, substituted 3-cyanochromones react with N-cyclopropylamines in the presence of a photocatalyst, such as Eosin Y, under visible light irradiation. nih.govacs.orgchemrxiv.org The reaction proceeds in an anhydrous solvent and under an inert atmosphere. nih.govchemrxiv.orgacs.orgchemrxiv.org This method provides access to a range of functionalized cyclopenta[b]chromenocarbonitriles in good yields and with diastereoselectivity. nih.govresearchgate.net Control experiments have confirmed that both the photocatalyst and visible light are essential for the reaction to occur. nih.gov

The proposed mechanism involves the generation of radical intermediates through a photoredox cycle, which then participate in the [3+2] cycloaddition. chemrxiv.org This strategy represents a novel approach to constructing complex chromene-containing scaffolds.

Directed Synthetic Pathways to Chiral Chroman-2-carbonitrile and Analogs

The synthesis of chiral chromans can be achieved through various directed pathways that allow for the construction of the chroman nucleus with high enantioselectivity. nih.govchim.it One prominent method is the Palladium-catalyzed asymmetric allylic alkylation (AAA) of phenol allyl carbonates, which has been shown to produce chiral chromans with up to 98% enantiomeric excess (ee). nih.gov The mechanism of this reaction is believed to proceed through the cyclization of a more reactive π-allyl palladium diastereomeric intermediate, which is the enantiodiscriminating step. nih.gov

This methodology has been successfully applied to the enantioselective total synthesis of natural products such as (+)-clusifoliol and (-)-siccanin. nih.gov Another approach involves the use of ortho-hydroxystyrene derivatives as starting materials for building the chromane (B1220400) nucleus. chim.it DFT studies have shown that the reaction of ortho-hydroxystyrene and azlactone, catalyzed by a chiral (BINOL)-phosphoric acid, proceeds in a stepwise manner involving C-C and C-O bond formation followed by ring-opening of the azlactone. chim.it

Furthermore, copper-catalyzed intramolecular phenolic O-H bond insertion of α-diazo esters has been utilized to synthesize chiral 2-carboxylate chromans with excellent yields and enantioselectivities. rsc.org This method has been applied to the synthesis of a key intermediate for the pharmaceutical drug nebivolol (B1214574). rsc.org

Strategies for Enhancing Enantiomeric Purity in this compound Synthesis

Achieving high enantiomeric purity is a critical aspect of asymmetric synthesis. nih.gov Several strategies can be employed to enhance the enantiomeric excess (ee) of the desired this compound. The enantiomeric purity of a final product is influenced by the enantioselectivity of the reaction, the enantiomeric purity of the starting materials and catalysts, and the potential for racemization during the process. nih.gov

One common method for enhancing enantiomeric purity is through crystallization-based chiral separation. nih.gov This technique relies on the different physical properties of diastereomeric salts formed from the chiral product and a resolving agent. nih.gov Preparative-scale chromatography, particularly using chiral stationary phases (CSPs), is another powerful tool for separating enantiomers. nih.gov

In the context of catalysis, the choice of a highly enantioselective catalyst is paramount. For instance, in the Pd-catalyzed AAA for chiral chroman synthesis, the nature of the chiral ligand plays a crucial role in determining the enantioselectivity. nih.gov Similarly, in biocatalysis, protein engineering can be used to develop enzymes with significantly improved enantioselectivity, as demonstrated in the synthesis of the pregabalin precursor. nih.gov

The use of chiral auxiliaries is another strategy. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, and are subsequently removed. acs.org The development of novel chiral phase-transfer catalysts has also shown great promise for the practical asymmetric synthesis of α-amino acids, a strategy that could potentially be adapted for chroman derivatives. acs.org

Reaction Chemistry and Derivatizations of S Chroman 2 Carbonitrile

Transformations of the Nitrile Functional Group within the Chroman Framework

The nitrile group in (S)-Chroman-2-carbonitrile is a key functional handle, allowing for a variety of chemical transformations that introduce new functionalities while preserving the essential chroman core. researchgate.net The high electrophilicity of the nitrile carbon, influenced by the electronegative nitrogen atom, makes it susceptible to nucleophilic attack. nih.gov

Common transformations include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide as an intermediate. libretexts.org

Reduction: The use of strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine. libretexts.org This reaction proceeds through two successive nucleophilic additions of a hydride to the nitrile carbon. libretexts.org

Organometallic Addition: Grignard reagents can react with the nitrile to form ketones after hydrolysis. libretexts.org

These transformations are fundamental in diversifying the structures derived from this compound, providing access to a range of compounds with potential applications.

Stereoselective Modifications at the Chiral Center (C-2) of this compound

Maintaining and controlling the stereochemistry at the C-2 position is crucial for the synthesis of enantiomerically pure chroman derivatives. Several strategies have been developed to achieve stereoselective modifications at this chiral center.

One approach involves the use of chiral catalysts in reactions that form the chroman ring. For instance, organocatalytic methods employing chiral thioureas have been shown to promote enantioselective cyclization reactions by stabilizing intermediates and transition states. researchgate.net The stereochemical outcome of such reactions is often dictated by non-covalent interactions, such as hydrogen bonding and π-π stacking, between the catalyst and the substrate. researchgate.net

Another strategy is the use of intramolecular reactions where the stereochemistry of a pre-existing chiral center directs the formation of the new stereocenter at C-2. For example, intramolecular Mitsunobu reactions have been successfully applied in the synthesis of optically active 2-substituted chroman-4-ones. researchgate.net

Ring System Functionalization and Substituent Effects on Reactivity

The reactivity of the this compound scaffold can be significantly influenced by substituents on the aromatic part of the chroman ring. The electron-donating nature of the chroman oxygen atom activates the ortho and para positions towards electrophilic aromatic substitution. smolecule.com

Studies on 2,2-dimethylchroman-4-one (B181875) derivatives have provided insights into how substituents at different positions on the aromatic ring affect the chemical shifts in NMR spectroscopy, which correlates with their electronic effects. mdpi.com For instance, electron-withdrawing groups generally lead to a deshielding effect on nearby protons and carbons, while electron-donating groups have the opposite effect. mdpi.com These substituent effects can be rationalized using the Hammett equation, which shows a good correlation for carbons para to the substituent but is less effective for meta positions. mdpi.com

The strategic placement of substituents can also direct the regioselectivity of further functionalization reactions, overcoming the inherent electronic bias of the chroman system. smolecule.com

Mechanistic Elucidation of Key Reactions Involving the Chroman-2-carbonitrile (B3043648) Scaffold

Understanding the mechanisms of reactions involving the chroman-2-carbonitrile scaffold is essential for optimizing reaction conditions and designing new synthetic routes.

Insights into Reaction Intermediates and Transition States

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. numberanalytics.com The study of these states provides crucial information about reaction pathways. numberanalytics.com In the context of chroman synthesis, computational studies, such as Density Functional Theory (DFT) calculations, have been employed to model reaction intermediates and transition states. researchgate.net For example, in the Pictet-Spengler cyclization co-catalyzed by a chiral thiourea (B124793) and a carboxylic acid, the thiourea is believed to stabilize all intermediates and transition states, leading to rate acceleration and high enantioselectivity. researchgate.net The final stereochemical outcome is determined by the deprotonation of a high-energy intermediate by a chiral thiourea•carboxylate complex. researchgate.net

Analysis of Decarboxylative Reaction Pathways in Chroman Synthesis

Decarboxylative reactions have emerged as a powerful strategy in chroman synthesis, often proceeding under mild conditions. mdpi.comnih.gov A notable example is the doubly decarboxylative Michael-type addition of pyridylacetic acid to chromone-3-carboxylic acids. mdpi.comnih.gov Mechanistic studies have confirmed that this reaction proceeds via a decarboxylative pathway, where the carboxylic acid group acts as an activating group and is subsequently removed. mdpi.comnih.gov This approach allows for the formation of complex molecules, such as 2-(pyridylmethyl)chroman-4-ones, in good yields. mdpi.comnih.gov Another example is the visible-light-induced doubly decarboxylative Giese reaction, which allows for the synthesis of 2-substituted-chroman-4-ones from chromone-3-carboxylic acids. rsc.org

Radical-Mediated Processes in Chroman-4-one Synthesis

Radical cascade reactions have become a valuable tool for the synthesis of 3-substituted chroman-4-ones. researchgate.net These reactions are often initiated by the generation of a radical species that then participates in a cyclization cascade. beilstein-journals.orgmdpi.com For instance, a metal-free approach utilizes K₂S₂O₈ to mediate a radical phosphinoylation–cyclization cascade for the synthesis of phosphinoylchroman-4-ones. beilstein-journals.org Similarly, (NH₄)₂S₂O₈ can be used to generate alkoxycarbonyl radicals from oxalates, which then trigger a cascade cyclization to produce ester-containing chroman-4-ones. mdpi.com

Visible-light-driven photoredox catalysis has also been employed to initiate radical cascade cyclizations. frontiersin.orgnih.gov This method offers a mild and environmentally friendly alternative to traditional methods. frontiersin.orgnih.gov For example, a metal-free, visible-light-driven protocol has been developed for the synthesis of 3-(arylmethyl)chroman-4-ones, which involves a phosphoranyl radical-mediated acyl radical-initiated cyclization. frontiersin.orgnih.gov

Advanced Spectroscopic and Structural Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of chroman derivatives. Techniques such as ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments (COSY, HSQC, HMBC) provide comprehensive information about the molecular framework and the relative stereochemistry of chiral centers.

Detailed analysis of ¹H NMR spectra, particularly the chemical shifts and coupling constants (J-values) of the protons on the dihydropyran ring, is crucial for assigning the stereochemistry at the C2 position. For instance, the coupling constants between the proton at C2 (H2) and the two diastereotopic protons at C3 (H3a and H3b) can reveal the preferred conformation of the ring. mdpi.com The distribution of conformers, particularly whether the nitrile group at C2 adopts an equatorial or axial position, significantly influences these J-values. mdpi.com

¹³C NMR spectroscopy provides information on all carbon atoms in the molecule. The chemical shift of the nitrile carbon (C≡N) is typically found in a distinct region of the spectrum, generally between 115 and 125 ppm. organicchemistrydata.orgoregonstate.edu The shifts of the carbons in the chroman skeleton, especially C2, C3, and C4, are sensitive to the stereochemistry and substitution pattern. nmrwiki.org

To resolve complex structural questions, computational methods, such as Density Functional Theory (DFT), are often used to calculate theoretical NMR chemical shifts. researchgate.net Comparing experimental data with the calculated shifts for possible stereoisomers (e.g., using the DP4+ analysis) can provide a high degree of confidence in the structural and stereochemical assignment. rsc.org

Table 1: Representative ¹H NMR Data for the Chroman Moiety Note: This table presents typical chemical shift ranges for protons in a chroman system based on related structures. Actual values for (S)-Chroman-2-carbonitrile may vary.

| Proton | Typical Chemical Shift (ppm) | Multiplicity |

| H2 | 4.5 - 5.5 | Doublet of doublets (dd) or Triplet (t) |

| H3 (axial) | 1.8 - 2.2 | Multiplet (m) |

| H3 (equatorial) | 2.2 - 2.6 | Multiplet (m) |

| H4 (axial) | 2.7 - 3.0 | Multiplet (m) |

| H4 (equatorial) | 2.9 - 3.2 | Multiplet (m) |

| Aromatic H | 6.7 - 7.5 | Multiplet (m) |

Table 2: Representative ¹³C NMR Data for this compound Note: This table is based on typical chemical shifts for functional groups found in the target molecule. Specific experimental values may differ.

| Carbon | Typical Chemical Shift (ppm) |

| C2 | 60 - 70 |

| C3 | 20 - 30 |

| C4 | 25 - 35 |

| Aromatic C | 115 - 160 |

| Aromatic C-O | 150 - 160 |

| C≡N | 115 - 125 |

Single Crystal X-ray Diffraction (SC-XRD) for Absolute Configuration and Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the absolute configuration and three-dimensional structure of crystalline compounds. uhu-ciqso.esbruker.com This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles within the crystal lattice. uhu-ciqso.es

For chiral molecules like this compound, obtaining a suitable single crystal allows for the unambiguous assignment of the (S) configuration at the C2 stereocenter. The analysis of the diffraction data, often involving the calculation of the Flack parameter, confirms the absolute stereochemistry of the molecule in the solid state. iucr.org

SC-XRD studies on related chroman derivatives have revealed detailed information about their solid-state conformations and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. rsc.orgacs.orgresearchgate.net For example, in the crystal structures of similar chroman compounds, the dihydropyran ring often adopts a flattened chair or half-chair conformation. researchgate.net While specific SC-XRD data for this compound is not publicly available, this technique remains the gold standard for its structural verification should a suitable crystal be grown. iucr.orgacs.org

Comprehensive Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Conformational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uni-siegen.de The resulting spectrum provides a unique "fingerprint" of the molecule. tno.nl

For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its constituent functional groups. The most diagnostic peak is the stretching vibration of the nitrile group (C≡N), which appears in a relatively uncongested region of the spectrum, typically between 2260 and 2220 cm⁻¹. ksu.edu.sa

Other key vibrational modes include:

Aromatic C-H stretching: Found just above 3000 cm⁻¹.

Aliphatic C-H stretching: Occurring just below 3000 cm⁻¹.

Aromatic C=C stretching: A series of peaks in the 1600-1450 cm⁻¹ region.

Asymmetric C-O-C stretching: A strong band for the aryl-alkyl ether linkage, typically located around 1270-1200 cm⁻¹.

Symmetric C-O-C stretching: A band found near 1080-1020 cm⁻¹.

FT-IR can also be used for conformational analysis, as the vibrational frequencies of certain modes can be sensitive to changes in molecular geometry. nih.gov By comparing experimental spectra with theoretical spectra calculated using computational methods like DFT, researchers can gain deeper insight into the molecule's preferred conformation. researchgate.netmdpi.com

Table 3: Expected Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | Stretching | 3000 - 2850 | Medium |

| Nitrile (C≡N) | Stretching | 2260 - 2220 | Medium |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak |

| Aryl-Alkyl Ether (C-O-C) | Asymmetric Stretching | 1270 - 1200 | Strong |

| Aryl-Alkyl Ether (C-O-C) | Symmetric Stretching | 1080 - 1020 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. researchgate.net This technique is particularly useful for studying compounds containing chromophores, such as the benzene (B151609) ring in the chroman system.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the aromatic portion of the molecule. These transitions are typically of the π → π* type. The spectrum would likely show one or more strong absorption bands in the ultraviolet region, characteristic of the substituted benzene ring. The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the substitution on the ring and the fusion of the dihydropyran ring.

Computational studies, specifically Time-Dependent Density Functional Theory (TD-DFT), are often paired with experimental UV-Vis spectroscopy. researchgate.netresearchgate.net These calculations can predict the electronic transitions, helping to assign the observed absorption bands and providing a more profound understanding of the molecule's electronic structure and frontier molecular orbitals (HOMO and LUMO). acs.org

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HR-MS) is an essential analytical technique used to determine the elemental composition of a molecule with extremely high accuracy. measurlabs.com It measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places, which allows for the calculation of a unique molecular formula. algimed.com

For this compound, the molecular formula is C₁₀H₉NO. europa.eucymitquimica.com HR-MS analysis would be used to confirm this composition by providing an experimental mass that is very close to the calculated exact mass. For example, the calculated monoisotopic mass of the neutral molecule [M] is 159.06841 Da. An HR-MS instrument would typically measure the mass of the protonated molecule [M+H]⁺ (160.07569 Da) or another adduct, like the sodium adduct [M+Na]⁺ (182.05781 Da). units.itfigshare.com

The high accuracy of the measurement allows researchers to distinguish the target compound from other molecules that might have the same nominal mass but a different elemental formula, thereby providing definitive confirmation of the molecular formula. measurlabs.com

Methodologies for Resolving Contradictions or Ambiguities in Spectroscopic Data for Chroman Systems

The structural analysis of complex molecules like substituted chromans can sometimes lead to ambiguous or contradictory data, particularly when assigning relative or absolute stereochemistry. A multi-faceted approach is often necessary to resolve these challenges.

A primary strategy involves the combination of experimental NMR data with high-level computational chemistry. researchgate.net When simple 1D NMR data is insufficient, advanced 2D NMR techniques can provide additional connectivity information. However, for stereochemical assignment, the most powerful modern method is the comparison of experimental ¹H and ¹³C NMR chemical shifts with those calculated for all possible diastereomers using the Gauge-Independent Atomic Orbital (GIAO) method, often within a DFT framework. rsc.org Statistical tools like the DP4+ probability analysis can then be used to determine which isomer provides the best fit to the experimental data, leading to a confident stereochemical assignment. rsc.org

In cases where NMR analysis remains inconclusive, the definitive method is single-crystal X-ray diffraction (SC-XRD). semanticscholar.org If a suitable crystal can be obtained, SC-XRD provides an unambiguous three-dimensional structure and absolute configuration, resolving any doubts from spectroscopic interpretation. iucr.orgresearchgate.net

Finally, a thorough analysis of coupling constants (e.g., ³JHH) in the ¹H NMR spectrum can provide crucial information about dihedral angles via the Karplus equation, helping to elucidate the preferred conformation and relative stereochemistry of substituents on the chroman ring. nmrwiki.org The integration of these complementary techniques—advanced NMR, computational modeling, and X-ray crystallography—provides a robust toolkit for resolving even the most challenging structural ambiguities in chroman systems.

Computational and Theoretical Investigations of S Chroman 2 Carbonitrile and Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) has become a cornerstone in the computational analysis of chroman derivatives, offering a balance between accuracy and computational cost for investigating electronic structure and reactivity. researchgate.netnorthwestern.educp2k.orgaps.org

Analysis of Frontier Molecular Orbitals (FMOs) and Electronic Band Gaps

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. numberanalytics.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. numberanalytics.commalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.commalayajournal.org A smaller gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com

For chroman derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO. malayajournal.orgresearchgate.net For instance, in a study of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the calculated HOMO-LUMO energy gap was found to be 4.0106 eV, indicating good chemical stability. malayajournal.org Analysis of related heterocyclic systems has shown that the distribution of HOMO and LUMO densities can reveal regions of the molecule that are susceptible to electrophilic or nucleophilic attack. malayajournal.org In chroman-based structures, the HOMO is often localized on the aromatic ring and the oxygen heteroatom, while the LUMO may be distributed over the pyran ring and any electron-withdrawing substituents. malayajournal.orgresearchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 | malayajournal.org |

| Salt I (bis(2-amino-3-methylpyridinium) fumarate (B1241708) dihydrate) | - | - | 4.0035 | researchgate.net |

| Salt II (2-amino-3-methylpyridinium 5-chlorosalicylate) | - | - | 2.6577 | researchgate.net |

Calculation of Global Reactivity Descriptors (e.g., Hardness, Softness)

Global reactivity descriptors, derived from the energies of the FMOs, provide quantitative measures of a molecule's stability and reactivity. nih.govdergipark.org.trdergipark.org.trresearchgate.net These descriptors include:

Chemical Hardness (η): A measure of the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. dergipark.org.tr

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily a molecule's electron cloud can be polarized. dergipark.org.tr

Electronegativity (χ): The power of an atom to attract electrons to itself. It is calculated as χ = -(E_HOMO + E_LUMO) / 2. dergipark.org.tr

Chemical Potential (μ): The negative of electronegativity (μ = -χ). dergipark.org.tr

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = μ² / (2η). dergipark.org.tr

These descriptors are valuable for comparing the reactivity of different chroman analogs. dergipark.org.trresearchgate.net For example, a molecule with a lower hardness and higher softness value is generally more reactive. dergipark.org.tr Theoretical investigations on various organic molecules have demonstrated the utility of these descriptors in understanding intramolecular charge transfer and predicting reaction tendencies. dergipark.org.tr

| Descriptor | Formula | Value (eV) | Reference |

|---|---|---|---|

| Ionization Potential (I) | I = -E_HOMO | - | dergipark.org.tr |

| Electron Affinity (A) | A = -E_LUMO | - | dergipark.org.tr |

| Electronegativity (χ) | χ = (I + A) / 2 | - | dergipark.org.tr |

| Chemical Hardness (η) | η = (I - A) / 2 | - | dergipark.org.tr |

| Chemical Softness (S) | S = 1 / η | - | dergipark.org.tr |

| Chemical Potential (μ) | μ = -(I + A) / 2 | - | dergipark.org.tr |

| Electrophilicity Index (ω) | ω = μ² / (2η) | - | dergipark.org.tr |

Time-Dependent DFT (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in the presence of time-dependent fields, such as light. researchgate.netwikipedia.org It is a widely used method for calculating electronic excitation energies and predicting UV-Vis absorption spectra. researchgate.netrsc.orgscm.com

For chroman derivatives, TD-DFT calculations can help assign absorption bands in experimental spectra to specific electronic transitions. researchgate.netresearchgate.net For example, in a study on 8-methyl-1,2-dihydro-4H-chromeno[2,3-b]quinoline-4,6(3H)-dione, TD-DFT calculations were used to discuss the electronic absorption spectra in both polar and non-polar solvents. researchgate.net Similarly, TD-DFT has been employed to analyze the UV-Vis absorption and fluorescence emission spectra of other complex heterocyclic systems, demonstrating good agreement between theoretical predictions and experimental data. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. nih.govresearchgate.netacs.org By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility and stability of molecules like (S)-Chroman-2-carbonitrile. nih.govmdpi.com

MD simulations can be used to explore the conformational space of the chroman ring and the orientation of the nitrile substituent. mdpi.com This is particularly important for understanding how the molecule interacts with its environment, such as a solvent or a biological receptor. acs.orgmdpi.com For instance, MD simulations have been used to analyze the conformational states of various biomolecules, revealing how different variants can adopt distinct conformations. nih.gov A similar approach for chroman derivatives would involve generating a trajectory of atomic positions and analyzing inter-domain distances and dihedral angles to characterize the accessible conformations. nih.govmdpi.com

Quantum Chemical Studies on Specific Optical Rotation (SOR) and Stereochemistry Correlation

The specific optical rotation (SOR) is a key property of chiral molecules like this compound. dspmuranchi.ac.in Quantum chemical calculations, particularly using DFT, have proven to be a valuable tool for predicting the SOR and correlating it with the absolute stereochemistry of chiral compounds. mdpi.comnih.govlibretexts.org

For 2-substituted chromanes, a correlation has been established between the helicity of the dihydropyran ring and the sign of the SOR. mdpi.comnih.gov Generally, for 2-aliphatic and 2-carboxyl chromanes, a P-helicity (right-handed twist) of the dihydropyran ring corresponds to a positive SOR. mdpi.comnih.gov However, for 2-aryl chromanes, P-helicity often leads to a negative SOR. mdpi.comnih.gov It is important to note that for 2-carboxyl chromanes, such as those related to this compound, the experimental SOR values can be small, and theoretical calculations can be sensitive to the computational parameters due to conformational fluctuations. mdpi.comnih.gov

Theoretical Approaches to Reaction Mechanism Elucidation and Validation

Computational chemistry provides powerful tools for elucidating and validating reaction mechanisms. dokumen.pub For reactions involving chroman derivatives, theoretical studies can help to identify transition states, calculate activation energies, and determine the most plausible reaction pathways. mdpi.commdpi.com

For example, in the doubly decarboxylative Michael-type addition of pyridylacetic acid to chromone-3-carboxylic acids, mechanistic studies involving mass spectrometry were complemented by theoretical considerations to propose a plausible reaction pathway. mdpi.com It was suggested that the reaction proceeds through a sequence of decarboxylation, Michael addition, and a second decarboxylation. mdpi.com DFT calculations can be employed to model such reaction steps, providing energetic profiles that support or refute proposed mechanisms. mdpi.com In another instance, DFT calculations were used to investigate the isomerization energy of o-quinone methide structures, which are key intermediates in some reactions leading to chromanes. mdpi.com

Prediction and Investigation of Non-Linear Optical (NLO) Properties of Chroman-based Nitriles

Computational chemistry provides a powerful framework for the prediction and analysis of the non-linear optical (NLO) properties of organic molecules, including chroman-based nitriles. Methodologies such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in these investigations. researchgate.netekb.eg These theoretical approaches allow for the calculation of key electronic properties that govern NLO activity, such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). rsc.orgsemanticscholar.org Such parameters are critical for assessing a molecule's potential in advanced applications like optical data storage, telecommunications, and optical switching.

The NLO response in organic molecules often originates from intramolecular charge transfer (ICT), which can be enhanced by incorporating electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) within a π-conjugated system. aip.org In the structure of this compound, the nitrile (-CN) group serves as a potent EWG. Computational studies on various chromene and chromone (B188151) derivatives confirm that the strategic placement of such functional groups can lead to significant NLO properties. researchgate.netacs.org

The computational workflow typically begins with the optimization of the molecule's ground-state geometry. semanticscholar.org Following this, electronic properties are calculated. A primary focus of NLO studies is the first hyperpolarizability (β), a tensor quantity that measures the second-order NLO response. semanticscholar.orgaip.org A large magnitude of β indicates a strong NLO response, which is highly desirable for materials used in technologies like second-harmonic generation. aip.org Theoretical studies on related heterocyclic compounds have reported β values significantly greater than that of urea, a benchmark material for NLO applications, underscoring the potential of this class of compounds.

While specific computational data for this compound is limited in published literature, the principles derived from studies on analogous chromene and benzofuran (B130515) derivatives provide a solid basis for predicting its behavior. rsc.orgresearchgate.net The inherent chirality and asymmetry of the (S)-enantiomer, coupled with the ICT character induced by the nitrile group, suggest that it is a promising candidate for NLO applications, warranting further dedicated theoretical and experimental exploration.

The following interactive table summarizes the key parameters evaluated in computational NLO studies.

| Property | Symbol | Common Units | Significance in NLO Studies |

| Dipole Moment | μ | Debye | Measures the ground-state charge asymmetry. A high dipole moment can contribute to a larger NLO response. |

| Average Polarizability | <α> | esu | Represents the linear response of the electron cloud to an external electric field. |

| First-Order Hyperpolarizability | β | esu | Quantifies the second-order NLO response. Larger values are indicative of a more efficient NLO material. semanticscholar.org |

| HOMO-LUMO Energy Gap | ΔE | eV | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. A smaller gap often correlates with higher polarizability and a larger β value. rsc.orgresearchgate.net |

Computational Studies on Intermolecular Interactions and Adsorption Mechanisms (e.g., in corrosion inhibition)

Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are pivotal in understanding the intermolecular interactions that govern the performance of organic molecules as corrosion inhibitors. orientjchem.orgresearchgate.net These theoretical studies elucidate the adsorption mechanisms of inhibitors on metal surfaces, which is the fundamental principle behind their protective action. rsdjournal.orgacs.org

The effectiveness of an organic inhibitor is directly related to its ability to adsorb onto a metal surface, forming a barrier that shields the metal from the corrosive environment. rsdjournal.org DFT calculations are used to determine several quantum chemical parameters that correlate with a molecule's inhibition efficiency. cpts.com.uajournalirjpac.com For a molecule like this compound, which contains heteroatoms (oxygen in the ring and nitrogen in the nitrile group) and a π-system, several sites are available for interaction with vacant metal d-orbitals. rsdjournal.orgchimicatechnoacta.ru The lone pair electrons on the O and N atoms can form coordinate bonds with the metal, and the π-electrons of the benzene (B151609) ring can also participate in adsorption.

Key quantum chemical descriptors calculated to predict inhibition potential include the energy of the Highest Occupied Molecular Orbital (E_HOMO), which relates to the molecule's ability to donate electrons, and the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), which relates to its ability to accept electrons. orientjchem.orgjournalirjpac.com A low HOMO-LUMO energy gap (ΔE) is generally associated with higher molecular reactivity and thus stronger adsorption. orientjchem.org

Molecular Dynamics (MD) simulations complement DFT by providing a dynamic picture of the adsorption process. dntb.gov.uatandfonline.com These simulations model the interaction between the inhibitor, the metal surface (e.g., Fe(110) for steel), and the corrosive solution (including water and ions), calculating binding and adsorption energies to quantify the strength of the interaction. mdpi.com Studies on related heterocyclic compounds often show that the molecules adsorb in a planar or near-planar orientation, maximizing surface coverage and forming a more effective protective film. mdpi.com

The table below details the quantum chemical parameters commonly investigated in computational corrosion studies.

| Parameter | Symbol | Significance in Corrosion Inhibition |

| Energy of HOMO | E_HOMO | Higher values indicate a greater tendency to donate electrons to the metal surface, enhancing adsorption and inhibition. orientjchem.org |

| Energy of LUMO | E_LUMO | Lower values suggest a greater ability to accept electrons from the metal, facilitating back-donation and strengthening the bond. orientjchem.org |

| Energy Gap | ΔE | A smaller energy gap (ΔE = E_LUMO - E_HOMO) generally implies higher chemical reactivity and better inhibition efficiency. journalirjpac.com |

| Dipole Moment | μ | A non-zero dipole moment may enhance the adsorption of the molecule onto the metal surface through electrostatic interactions. cpts.com.ua |

| Electronegativity | χ | Measures the tendency of a molecule to attract electrons. |

| Global Hardness | η | Measures the resistance to charge transfer. A lower value (softness) is associated with better inhibition. orientjchem.org |

| Fraction of Electrons Transferred | ΔN | Indicates the number of electrons transferred from the inhibitor to the metal surface. cpts.com.ua |

Advanced Applications and Research Directions in Organic and Medicinal Chemistry

Utilization of (S)-Chroman-2-carbonitrile as a Chiral Building Block

This compound is a valuable chiral building block in modern organic synthesis. Its rigid bicyclic structure, combined with the reactive nitrile group at a defined stereocenter, makes it a strategic starting material for creating complex molecules with high stereochemical purity. nih.govresearchgate.net The chromane (B1220400) scaffold itself is a privileged structure found in numerous biologically active compounds, enhancing the utility of its chiral derivatives in synthetic and medicinal chemistry. researchgate.netnih.gov The nitrile group can be readily converted into other functional groups such as amides or carboxylic acids through hydrolysis, or reduced to primary amines, providing versatile handles for further molecular elaboration.

The (S)-enantiomer of the chroman scaffold is particularly significant as it corresponds to the absolute configuration required for the synthesis of important natural products. A prominent example is its role as a precursor to (2R,4'R,8'R)-α-tocopherol, the most biologically active form of Vitamin E. oup.comacs.org Synthetic strategies have been developed that utilize (S)-(-)-chroman-2-carboxylic acid, a direct derivative of this compound via hydrolysis, as a pivotal intermediate. oup.commdpi.com One such strategy involves an asymmetric halolactonization to establish the chiral center, which is then converted to the target (S)-chroman-2-carboxylic acid with high enantiomeric excess (98% ee). oup.com This chiral acid contains the essential stereocenter of the chroman headgroup of natural Vitamin E. Other approaches have also focused on constructing this key chiral chroman intermediate from non-aromatic precursors or through the application of chiral sulfoxides to achieve the desired enantiospecific synthesis. acs.orgacs.org The concise synthesis of (S)-δ-CEHC, a natural metabolite of Vitamin E, was also accomplished using a chiral synthon to build the required (S)-6-hydroxychroman scaffold. nih.gov

The chroman framework is a core component of many pharmaceutically relevant molecules, and this compound serves as a key intermediate for their construction. researchgate.netmdpi.com The structural motif is present in compounds designed for a wide array of therapeutic targets, including anticancer, anti-inflammatory, and neuroprotective agents. nih.gov For instance, chroman derivatives have been investigated as potent and selective inhibitors of dipeptidyl peptidase 4 (DPP-4) for the treatment of type 2 diabetes. nih.gov The synthesis of various chroman-based heterocyclic systems, such as chromeno[3,2-c]pyridines, which exhibit antimicrobial and cytotoxic activities, often relies on precursors containing the core chroman structure. mdpi.com Furthermore, the development of lactam-fused chroman derivatives as dual-affinity ligands for the 5-HT1A receptor and serotonin (B10506) transporter highlights the scaffold's importance in central nervous system drug discovery. doi.org The synthesis of these complex molecules often involves building upon the fundamental chroman ring, for which chiral precursors like this compound are highly sought after to ensure stereochemical purity in the final active pharmaceutical ingredient. chinesechemsoc.orgresearchgate.net

Precursor Role in the Synthesis of Biologically Active Natural Products (e.g., Vitamin E precursor)

Structure-Activity Relationship (SAR) Studies of Chroman-2-carbonitrile (B3043648) Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency and selectivity of lead compounds. For chroman-2-carbonitrile derivatives, these studies have provided deep insights into how stereochemistry and specific functional groups influence their interaction with biological targets. yakhak.orgnih.gov

Stereochemistry is a critical determinant of biological activity, as enantiomers of a chiral drug can exhibit significantly different pharmacological profiles. nih.gov In the context of chroman derivatives, the stereochemistry at the C2 position profoundly impacts their bioactivity. mdpi.com A classic example is the β1-selective adrenergic receptor blocker nebivolol (B1214574), which contains a chiral chromane structure. The dextro-isomer of nebivolol is reported to be over a thousand times more potent in its β-adrenoceptor blocking activity than the levo-isomer. mdpi.com This dramatic difference underscores the importance of accessing enantiomerically pure chroman building blocks like this compound. Research on other chiral compounds has shown similar stereochemical dependence; for instance, studies on 3-Br-acivicin isomers revealed that only the (5S, αS) isomers displayed significant antiplasmodial activity, with one enantiomer being approximately 10-fold less potent than its counterpart. nih.gov This principle highlights that a specific spatial arrangement of atoms is often required for optimal interaction with chiral biological targets like enzymes and receptors. mdpi.comnih.gov

SAR studies have systematically explored how modifying the chroman scaffold with various functional groups alters biological activity. These modifications can influence properties like target binding affinity, selectivity, and pharmacokinetic profiles.

For example, in a series of chroman-2-carboxylic acid N-arylalkylamide derivatives studied for their inhibitory effect on NF-κB activation, the nature of the N-arylalkyl group was critical. Compounds featuring diphenylethyl and diphenylpropyl side chains on the amide nitrogen demonstrated the highest activity against human cancer cell lines. yakhak.org Similarly, SAR studies on lactam-fused chroman derivatives revealed that 5-carboxamide-8-fluoro derivatives displayed good affinities for both the 5-HT1A receptor and the serotonin reuptake site. doi.org In the context of anti-inflammatory activity, substitutions on the aromatic ring of the chroman moiety were found to be important. Specifically, a methoxy (B1213986) group at the 7-position was shown to enhance the ability of the compound to block TNF-α production. rjptonline.org

The following table summarizes selected SAR findings for various chroman derivatives:

| Base Scaffold | Substitution(s) | Target/Activity | Key Finding | Reference(s) |

| Chroman-2-carboxylic acid N-arylalkylamide | N-diphenylethyl or N-diphenylpropyl groups | Anticancer (NCI-H23, PC-3 cell lines) | These specific side chains on the amide nitrogen resulted in the most potent inhibitory activity. | yakhak.org |

| Lactam-fused chroman | 5-carboxamide and 8-fluoro group | 5-HT1A Receptor / 5-HT Transporter Affinity | Combination of these groups provided good dual-target affinity. | doi.org |

| 4-Aryl-4H-chromene | Halogen groups at the 4-position of the 4H-benzo[h]chromene nucleus | Antitumor (MCF-7, HCT-116, HepG-2) | Substitution with specific halogen groups increased antitumor activity. | researchgate.net |

| Chroman-4-one | C-2 substitution with a pyrazol-4-yl group | Antibacterial | This substitution conferred broad-spectrum antibacterial activity. | nih.gov |

| 2H-Chromene | Methoxy group at C7 and a 3,4,5-trimethoxy phenyl group | Anti-inflammatory (TNF-α inhibition) | The presence of these methoxy groups made the compound a potent blocker of TNF-α production. | rjptonline.org |

Influence of Stereochemistry on Observed Biological Activities in Research Models

Rational Design and Synthesis of Novel Chroman-Based Molecular Architectures for Diverse Research Purposes

Rational drug design leverages structural information from biological targets and known ligands to create novel, more potent, and selective molecules. The chroman scaffold serves as an excellent starting point for such endeavors due to its proven biological relevance and synthetic tractability. nih.govresearchgate.net

One powerful strategy is molecular hybridization, which combines pharmacophoric elements from different bioactive compounds into a single new molecule. researchgate.net This approach was used to design novel dual blockers of IKr and IKs potassium channels, which are important targets for antiarrhythmic drugs. By hybridizing the structure of the chromane-based IKs inhibitor HMR-1556 with the IKr blocker azimilide, researchers developed new multitarget agents with potentially improved efficacy and safety profiles. researchgate.net

Another successful approach involves starting from a known natural product inhibitor and using computational methods to guide the design of more potent synthetic analogs. For example, beginning with isodaphnetin, a natural product inhibitor of DPP-4, a series of 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine derivatives were rationally designed. nih.gov Using techniques like 3D molecular similarity-based scaffold hopping and electrostatic complementary methods, researchers achieved an approximately 7400-fold increase in potency, leading to compounds with IC50 values in the low nanomolar range and excellent in vivo efficacy. nih.gov

The synthesis of complex, fused heterocyclic systems based on the chroman core is another active area of research. mdpi.comresearchgate.net For instance, novel chromeno[2,3-d]pyrimidine derivatives have been synthesized via multicomponent reactions and evaluated as anticancer agents. researchgate.net These rational design and synthetic strategies demonstrate the versatility of the chroman scaffold in creating diverse molecular architectures tailored for specific and complex biological functions, paving the way for the discovery of new therapeutic agents and chemical probes. researchgate.netmdpi.com

Exploration in Materials Science: Examples of Non-Linear Optical Active Chroman Structures in Research

The unique electronic and structural characteristics of the chroman scaffold have made it a subject of interest in materials science, particularly in the field of non-linear optics (NLO). wikipedia.org NLO materials are crucial for applications in optical communications, data storage, and optical computing, as they can alter the properties of light, such as its frequency. wikipedia.org Research has focused on designing chroman derivatives that exhibit significant NLO responses, typically by creating molecules with strong intramolecular charge transfer, often referred to as "push-pull" systems. wikipedia.org

A study into coumarin-based pyrano-chromene derivatives synthesized two compounds, 2-amino-8-methyl-5-oxo-4-[2-(2-oxo-2H-chromen-3-ylmethoxy)-phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile (referred to as 4a) and a related methyl ester (4b), to evaluate their NLO properties. rsc.orgrsc.org Using density functional theory (DFT) calculations, researchers analyzed their electronic and structural aspects. rsc.orgrsc.org Compound 4a, featuring the carbonitrile group, was found to have a smaller energy gap (Egap) between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) compared to compound 4b. rsc.orgrsc.org A smaller energy gap is often indicative of greater charge transfer ability and, consequently, enhanced NLO properties. rsc.org The computational analysis revealed that compound 4a possessed superior NLO characteristics, with higher average polarizability (<α>) and second hyperpolarizability (γtot), suggesting its potential for use in NLO applications. rsc.org

| Compound | Energy Gap (Egap) | Average Polarizability (<α>) x 10⁻²³ esu | Second Hyperpolarizability (γtot) x 10⁴ esu |

|---|---|---|---|

| 2-amino-8-methyl-5-oxo-4-[2-(2-oxo-2H-chromen-3-ylmethoxy)-phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile (4a) | 5.168 eV | 6.77005 | 0.145 |

| 2-amino-8-methyl-5-oxo-4-[2-(2-oxo-2H-chromen-3-ylmethoxy)-phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carboxylic acid methyl ester (4b) | 6.308 eV | N/A | N/A |

Data sourced from computational studies on novel pyrano-chromene derivatives. rsc.org

Another investigation focused on the NLO properties of heterocyclic compounds, including 3-[2-Oxo-2-(2-oxo-2H-chromen-3-yl)- ethylidene]-1,3-dihydro-indol-2-one , by computing its dipole moment, electronic polarizability, and first hyperpolarizability using DFT methods. researchgate.net These studies underscore a clear research trend: the modification of the basic chroman and chromene structures to create advanced materials with specific, tunable optical properties.

Research into Corrosion Inhibition by Chromeno-carbonitrile Compounds

In the field of materials protection, derivatives of chromene containing a carbonitrile group have emerged as effective corrosion inhibitors, particularly for mild steel in acidic environments. researchgate.netrsc.orgrsc.org These compounds function by adsorbing onto the metal surface, forming a protective barrier that blocks the active sites responsible for corrosion. researchgate.netrsc.orgrsc.org

One study synthesized and evaluated three novel N-hydrospiro-chromeno-carbonitriles as corrosion inhibitors. researchgate.netrsc.orgdntb.gov.ua The inhibition efficiency of these compounds was found to increase with concentration, and electrochemical studies revealed they act as mixed-type inhibitors. rsc.org The effectiveness of the inhibitors followed a clear trend, with INH-3 providing the highest level of protection. rsc.org

| Compound | Inhibition Efficiency (%) |

|---|---|

| 3′-amino-7′,7′-dimethyl-2,5′-dioxo-5′,6′,7′,8′-tetrahydro-2H-spiro[acenaphthylene-1,4′-chromene]-2′-carbonitrile (INH-3) | 95.32 |

| 3-amino-7,7-dimethyl-2′,5-dioxo-5,6,7,8-tetrahydrospiro[chromene-4,3′-indoline]-2-carbonitrile (INH-2) | 93.02 |

| 2-amino-7,7-dimethyl-1′,3′,5-trioxo-1′,3′,5,6,7,8-hexahydrospiro[chromene-4,2′-indene]-3-carbonitrile (INH-1) | 89.16 |

Data represents maximum inhibition efficiency for mild steel in 1 M HCl solution. rsc.orgorientjchem.org

Further research explored a series of 2,4-diamino-5-(phenylthio)-5H-chromeno[2,3-b]pyridine-3-carbonitriles (DHPCs) and demonstrated the significant impact of substituents on the chromene ring on their inhibitory performance. rsc.org The compound featuring an electron-releasing hydroxyl (–OH) group (DHPC-3) showed the highest inhibition efficiency, while the one with an electron-withdrawing nitro (–NO₂) group (DHPC-1) was the least effective. rsc.org This highlights that the electronic properties of the molecule play a crucial role in its ability to adsorb onto the metal surface and prevent corrosion. The adsorption of these compounds was found to follow the Langmuir adsorption isotherm, involving both physical and chemical adsorption processes. rsc.org

| Compound | Key Substituent | Relative Inhibition Efficiency |

|---|---|---|

| 2,4-diamino-7-hydroxy-5-(phenylthio)-5H-chromeno[2,3-b]pyridine-3-carbonitrile (DHPC-3) | -OH (electron-donating) | Highest |

| 2,4-diamino-5-(phenylthio)-5H-chromeno[2,3-b]pyridine-3-carbonitrile (DHPC-2) | -H | Intermediate |

| 2,4-diamino-7-nitro-5-(phenylthio)-5H-chromeno[2,3-b]pyridine-3-carbonitrile (DHPC-1) | -NO₂ (electron-withdrawing) | Lowest |

Relative performance of DHPC inhibitors for mild steel corrosion in 1 M HCl. rsc.org

Future Perspectives in this compound Research and Synthetic Methodologies

The future research trajectory for this compound and its parent scaffold is strongly oriented towards medicinal chemistry and the development of advanced synthetic methods. The chroman framework is recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds, showing potential as an anticancer, antiepileptic, anti-inflammatory, and antioxidant agent. nih.govfrontiersin.orgresearchgate.net A significant area of future investigation will likely be the exploration of chroman derivatives as targeted therapeutic agents. For instance, research into chroman-4-one analogues as inhibitors of Sirtuin 2 (SIRT2), a target in cancer therapy, revealed that the (S)-enantiomer of a lead compound was slightly more potent, underscoring the importance of stereochemistry for biological activity. acs.org This finding supports a continued focus on enantiomerically pure compounds like this compound for developing more selective and effective drugs. acs.org

In parallel, the evolution of synthetic methodologies is critical. Future efforts will concentrate on creating more efficient, cost-effective, and environmentally benign pathways to this compound and related structures. Key future directions include:

Asymmetric Organocatalysis : This field has seen significant advances in the synthesis of chromane nuclei, offering methods to achieve high enantioselectivity without relying on metal catalysts. mdpi.com

Biocatalytic and Enzymatic Resolution : A highly promising approach involves the use of enzymes for stereoselective synthesis. rsc.org For example, a practical enzymatic resolution method using two distinct esterases, EstS and EstR, has been developed to produce optically pure (S)- and (R)-6-fluoro-chroman-2-carboxylic acids, which are pivotal chiral building blocks. rsc.org An innovative "sequential biphasic batch resolution" technique was designed, which simplifies the process and enhances productivity, representing a significant advantage over traditional chemical resolution methods. rsc.org

Advanced Catalytic Systems : The development of novel transition-metal-catalyzed reactions, such as palladium-catalyzed carbonylative cyclizations, continues to provide new routes to the chroman core structure. acs.org Additionally, modern techniques like microwave-assisted synthesis are being employed to accelerate reaction times and improve yields. researchgate.net

The convergence of detailed biological investigations and innovative synthetic strategies will drive the next generation of discoveries related to this compound, potentially unlocking new therapeutic applications and more sustainable manufacturing processes.

Q & A

Basic Research Questions

Q. What are the key molecular structural features of (S)-Chroman-2-carbonitrile, and how are they characterized experimentally?

- Answer : The (S)-chiral center and nitrile functional group are critical structural elements. Characterization typically employs:

- X-ray crystallography for absolute configuration determination (e.g., using APEX2 for data collection and SHELXL97 for refinement) .

- Spectroscopic methods : H/C NMR to confirm substituent positions, IR spectroscopy for nitrile group identification (~2200 cm), and polarimetry for enantiomeric purity assessment .

- Chromatographic techniques : Chiral HPLC to resolve enantiomers and validate stereochemical integrity .

Q. What synthetic routes are commonly used to prepare this compound?

- Answer : Synthesis often involves:

- Cyclization strategies : Starting from substituted phenols or chroman precursors, followed by nitrile introduction via nucleophilic substitution or cyanation reactions .

- Asymmetric catalysis : Use of chiral catalysts (e.g., organocatalysts or transition-metal complexes) to induce enantioselectivity during ring formation .

- Green chemistry approaches : Solvent-free conditions or microwave-assisted synthesis to improve yield and reduce waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across pharmacological studies?

- Answer : Contradictions may arise from variations in assay conditions, enantiomeric purity, or cellular models. Methodological solutions include:

- Standardized bioassays : Replicate studies under controlled conditions (e.g., consistent cell lines, dose ranges, and solvent systems) .

- Dose-response validation : Use IC/EC curves to quantify potency and rule out non-specific effects .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding interactions and reconcile discrepancies in mechanistic hypotheses .

Q. What advanced strategies enable enantioselective synthesis of this compound with high optical purity?

- Answer : Key approaches involve:

- Chiral auxiliaries : Temporarily introduce a stereodirecting group during synthesis, later removed under mild conditions .

- Dynamic kinetic resolution : Combine racemization and selective crystallization to favor the (S)-enantiomer .

- Enzymatic catalysis : Lipases or oxidoreductases to achieve high enantiomeric excess (ee > 98%) under mild pH/temperature conditions .

Q. How can researchers design experiments to study the metabolic stability of this compound in vivo?

- Answer : Experimental workflows include:

- Isotopic labeling : Use C-labeled compounds to track metabolic pathways via LC-MS/MS .

- Microsomal assays : Incubate with liver microsomes (human/rat) to identify phase I/II metabolites .

- Pharmacokinetic modeling : Compartmental analysis to calculate clearance rates and bioavailability .

Methodological Considerations

Q. What computational tools are recommended for analyzing the electronic properties of this compound?

- Answer :

- Density Functional Theory (DFT) : Gaussian or ORCA software to calculate HOMO/LUMO energies and predict reactivity .

- Molecular dynamics simulations : GROMACS for studying solvent interactions and conformational stability .

- QSPR models : Relate structural descriptors (e.g., LogP, polar surface area) to physicochemical properties .

Q. How should researchers address ethical and reproducibility challenges in publishing this compound data?

- Answer :

- FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable (e.g., deposit raw spectra in PubChem or Zenodo) .

- Detailed protocols : Document reaction conditions, purification steps, and instrument calibration in supplementary materials .

- Independent validation : Collaborate with third-party labs to replicate key findings .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data for this compound?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.